molecular formula C30H23N5O9 B2485624 (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 1365255-42-0

(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No. B2485624
CAS RN: 1365255-42-0
M. Wt: 597.54
InChI Key: LMCOBFDRFKDIJU-FJRSXGRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules involving azido, benzoyloxy, dihydropyrimidinyl, and tetrahydrofuran units generally involves multi-step synthetic routes. A relevant synthesis approach could involve the coupling of 5-fluorouracil derivatives with specific amino acid esters under conditions that promote the formation of such intricate structures. For instance, the synthesis of related molecules has been accomplished using coupling agents like N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding substantial efficiencies (Xiong Jing, 2011).

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate have been synthesized and characterized, providing insights into their structural properties. For example, Xiong Jing (2011) synthesized and characterized similar enantiomers, emphasizing the relevance of the molecular structure in chemical research (Xiong Jing, 2011).

Bioactive Compound Synthesis

  • These compounds have been used in the synthesis of bioactive compounds. For instance, F. Valiyev et al. (2010) reported the synthesis of novel dinucleotide analogs using a similar structure, showcasing its potential in creating biologically active molecules (F. Valiyev, V. Abbasov, H. J. Liu, F. Tsai, 2010).

Natural Product Isolation

Antiviral Applications

Antitumor Activities

  • Derivatives of this compound have shown antitumor activities. Xiong Jing (2011) synthesized derivatives that exhibited selective anti-tumor activities (Xiong Jing, 2011).

properties

IUPAC Name

[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5O9/c31-34-33-30(18-41-26(37)19-10-4-1-5-11-19)24(43-28(39)21-14-8-3-9-15-21)23(42-27(38)20-12-6-2-7-13-20)25(44-30)35-17-16-22(36)32-29(35)40/h1-17,23-25H,18H2,(H,32,36,40)/t23-,24+,25-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCOBFDRFKDIJU-FJRSXGRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

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